molecular formula C3H8NO6P B14395214 (3-Hydroxy-2-nitropropyl)phosphonic acid CAS No. 89873-28-9

(3-Hydroxy-2-nitropropyl)phosphonic acid

Cat. No.: B14395214
CAS No.: 89873-28-9
M. Wt: 185.07 g/mol
InChI Key: SHPNMMVXXKFVOJ-UHFFFAOYSA-N
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Description

(3-Hydroxy-2-nitropropyl)phosphonic acid is a synthetic phosphonic acid derivative, a class of compounds characterized by a stable carbon-phosphorus (C-P) bond where a phosphorus atom is bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and one carbon atom . This fundamental structure gives the compound significant research value due to its ability to act as a potent bioisostere, effectively mimicking naturally occurring phosphate esters and carboxylate anions in biological systems . This mimicry is the foundation for its potential to inhibit key metabolic enzymes, making it a compound of interest for developing novel therapeutic and agricultural agents. The phosphonic acid functional group is notably more acidic and polar than its carboxylic acid counterpart, which significantly enhances the water solubility of the molecules it is incorporated into and provides strong coordination properties for metal binding . Researchers can exploit this phosphonate motif to develop enzyme inhibitors, as the stable C-P bond confers resistance to enzymatic hydrolysis, leading to prolonged biological activity. The structural analogy to phosphate is leveraged in the design of mechanism-based inhibitors for enzymes that process phosphate-containing substrates, such as those involved in the biosynthesis of isoprenoids (e.g., Dxr enzyme) or amino acids . Furthermore, the phosphonic acid group serves as an excellent anchor for bone-targeting molecules in medicinal chemistry due to its high affinity for hydroxyapatite . The nitro and hydroxy substituents on the propane backbone provide additional handles for chemical modification and can influence the compound's electronic properties, lipophilicity, and specific interactions with biological targets. As a key intermediate, this compound can be used in synthesizing more complex molecules for applications in drug discovery, chemical biology, and materials science. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89873-28-9

Molecular Formula

C3H8NO6P

Molecular Weight

185.07 g/mol

IUPAC Name

(3-hydroxy-2-nitropropyl)phosphonic acid

InChI

InChI=1S/C3H8NO6P/c5-1-3(4(6)7)2-11(8,9)10/h3,5H,1-2H2,(H2,8,9,10)

InChI Key

SHPNMMVXXKFVOJ-UHFFFAOYSA-N

Canonical SMILES

C(C(CP(=O)(O)O)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 2 Nitropropyl Phosphonic Acid

Advanced Synthetic Routes for (3-Hydroxy-2-nitropropyl)phosphonic acid

The construction of the this compound backbone relies on the formation of a carbon-phosphorus (C-P) bond and a subsequent carbon-carbon (C-C) bond formation to introduce the nitroalcohol functionality. The Henry (nitroaldol) reaction is a cornerstone of this synthetic approach.

Strategies for Carbon-Phosphorus Bond Formation in Nitroalcohol Phosphonates

The primary strategy for creating the C-P bond in the synthesis of nitroalcohol phosphonates involves the use of a phosphonate-stabilized carbanion or a related nucleophilic phosphorus species. A common and effective method is the nitroaldol (Henry) reaction, a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, in this case, an aldehyde bearing a phosphonate (B1237965) group. rsc.org

The synthesis typically begins with the preparation of a dialkyl phosphonoacetaldehyde (B103672) equivalent. This can be achieved through various established methods in organophosphorus chemistry. The subsequent crucial step is the base-catalyzed condensation of this phosphonate-containing aldehyde with a nitroalkane, such as nitromethane. The basic conditions deprotonate the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosphonoacetaldehyde. rsc.org This reaction directly establishes the carbon skeleton of the target molecule, yielding a dialkyl (3-hydroxy-2-nitropropyl)phosphonate.

The reaction is reversible, and careful control of reaction conditions is necessary to favor the formation of the desired β-nitro alcohol product. rsc.org The final step to obtain the free phosphonic acid is the hydrolysis of the dialkyl phosphonate ester, typically under acidic conditions.

Stereoselective Synthesis Approaches towards Chiral this compound Isomers

The carbon atom bearing the hydroxyl group and the carbon atom bearing the nitro group in this compound are both stereocenters. Consequently, the development of stereoselective synthetic methods to control the absolute and relative stereochemistry is a significant focus of research. Asymmetric Henry reactions provide a powerful tool for achieving this. buchler-gmbh.com

The use of chiral catalysts in the nitroaldol reaction can induce enantioselectivity, leading to the formation of specific stereoisomers. A variety of chiral catalysts have been explored for similar transformations, including:

Chiral metal complexes: Copper(II) complexes with chiral ligands, such as those derived from bis(oxazolines) or salen-type ligands, have proven effective in catalyzing asymmetric Henry reactions with high enantiomeric excesses. lookchem.comuwindsor.ca

Organocatalysts: Chiral organocatalysts, including cinchona alkaloids and their derivatives, as well as chiral phosphoric acids, can promote the enantioselective addition of nitroalkanes to aldehydes. mdpi.comresearchgate.net These catalysts operate through various modes of activation, often involving the formation of chiral ion pairs or hydrogen bonding interactions to control the facial selectivity of the reaction.

The choice of catalyst, solvent, and reaction temperature can significantly influence both the diastereoselectivity (syn/anti ratio) and the enantioselectivity of the reaction. mdpi.com By carefully selecting the appropriate chiral catalyst system, it is possible to direct the synthesis towards a specific desired stereoisomer of this compound. mdpi.com

Optimization of Reaction Conditions and Scalability for Research Purposes

For research applications, the optimization of reaction conditions and the potential for scalability are important considerations. Key parameters for optimization in the synthesis of this compound include the choice of base, solvent, temperature, and reaction time.

Mild bases are often preferred to minimize side reactions, such as dehydration of the nitroalcohol product. organic-chemistry.org The reaction can be performed in various organic solvents, and in some cases, even in aqueous media, which can offer environmental and practical advantages. organic-chemistry.org Temperature control is crucial for managing the exothermic nature of the reaction and for influencing stereoselectivity. mdpi.com

For research-scale synthesis, the process should be reproducible and provide sufficient material for further studies. While direct scale-up can present challenges related to heat transfer and mixing, the principles of process optimization at the lab scale can inform strategies for larger-scale preparations. catsci.comlabmanager.com The purification of the final phosphonic acid product, which is often a polar and water-soluble compound, may require techniques such as ion-exchange chromatography or crystallization of a suitable salt to obtain high purity material. nih.govresearchgate.net

Derivatization Strategies and Analogue Synthesis from this compound

The presence of both a hydroxyl and a nitro group in this compound offers opportunities for a wide range of chemical modifications, allowing for the synthesis of diverse analogues with potentially altered properties.

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group in the dialkyl ester of this compound is a versatile handle for derivatization.

Esterification and Acylation: The hydroxyl group can be readily esterified or acylated using standard procedures. nih.gov Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, can yield the corresponding esters. nih.gov The choice of the acylating agent allows for the introduction of a variety of functional groups, which can modulate the lipophilicity and other physicochemical properties of the molecule. The esterification can also be achieved with carboxylic acids using coupling agents. mdpi.com

ReagentProductTypical Conditions
Acyl ChlorideO-Acyl derivativeBase (e.g., triethylamine), organic solvent
Carboxylic AnhydrideO-Acyl derivativeBase (e.g., pyridine), organic solvent
Carboxylic AcidO-Ester derivativeCoupling agent (e.g., DCC), organic solvent

Alkylation: The hydroxyl group can also be alkylated to form ethers, though this may require more forcing conditions compared to acylation.

Transformations of the Nitro Moiety

The nitro group is a rich functional group that can be transformed into several other important moieties.

Reduction to an Amine: The nitro group can be reduced to a primary amine, yielding (3-Amino-3-hydroxypropyl)phosphonic acid derivatives. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using H₂ and a palladium or platinum catalyst) being a common and effective method. commonorganicchemistry.comwikipedia.org Chemical reducing agents such as zinc or iron in the presence of an acid can also be used. commonorganicchemistry.com This transformation is significant as it introduces a basic amino group, which can have a profound impact on the biological activity of the molecule.

ReagentProduct
H₂, Pd/C or PtO₂Amine
Fe, HClAmine
Zn, HClAmine

Nef Reaction to a Carbonyl: The nitro group can be converted into a carbonyl group via the Nef reaction. organic-chemistry.orgorganicreactions.org This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis under acidic conditions. wikipedia.org This transformation would yield a (3-Oxo-2-phosphonopropyl) derivative, which could serve as a precursor for further synthetic elaborations. Oxidative variations of the Nef reaction using reagents like potassium permanganate (B83412) or ozone are also known. organic-chemistry.org

ReactionProductTypical Conditions
Nef ReactionCarbonyl (Ketone)1. Base (e.g., NaOH) 2. Acid (e.g., H₂SO₄)
Oxidative Nef ReactionCarbonyl (Ketone)Oxidizing agent (e.g., KMnO₄, Oxone)

These derivatization strategies highlight the synthetic versatility of this compound, allowing for the systematic modification of its structure to explore structure-activity relationships and develop new chemical entities.

Phosphonate Esterification and Prodrug Design Principles (Chemical Perspective)

The inherent negative charge of the phosphonate group at physiological pH often hinders its ability to cross cell membranes, leading to poor bioavailability. nih.gov Esterification of the phosphonic acid is a key strategy to mask this charge, creating a neutral prodrug that can more readily enter cells. Once inside the cell, these ester groups are designed to be cleaved by endogenous enzymes, such as esterases, to release the active phosphonic acid. nih.govresearchgate.netresearchgate.net

Several prodrug strategies are commonly employed for phosphonate-containing molecules and would be applicable to this compound. frontiersin.org These approaches aim to create esters that are stable in the bloodstream but are efficiently hydrolyzed intracellularly.

Key Prodrug Moieties for Phosphonates:

Acyloxyalkyl Esters: This class, particularly pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, is widely used. nih.gov These prodrugs are cleaved by carboxylesterases to yield a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to release the phosphonic acid. nih.gov

Alkoxyalkyl Esters: Long-chain alkoxyalkyl esters, such as hexadecyloxypropyl (HDP) derivatives, have been shown to significantly enhance the potency of related hydroxyphosphonate compounds, like cidofovir. nih.gov This is attributed to improved cellular uptake.

Salicyl Esters (cycloSal): In this approach, the phosphonate is cyclized with a salicylic (B10762653) acid derivative. The resulting cyclic ester is designed to be hydrolyzed, releasing the active drug.

Amino Acid Phosphoramidates: In this strategy, an amino acid is linked to the phosphorus atom via a P-N bond. These are often cleaved by enzymes like cathepsin A or phosphoramidases.

Peptidomimetics: Prodrugs incorporating peptide-like structures can leverage peptide transporters for enhanced cellular uptake. nih.gov

The choice of prodrug moiety for this compound would depend on the desired pharmacokinetic profile. The presence of the hydroxyl group in the parent molecule adds a layer of complexity, as it may also require protection or could be utilized in certain prodrug designs, for instance, to form cyclic phosphonate esters. nih.gov

Table 1: Common Prodrug Strategies for Phosphonic Acids

Prodrug Type Example Moiety Activation Mechanism Key Advantage
Acyloxyalkyl Pivaloyloxymethyl (POM) Carboxylesterase cleavage followed by spontaneous elimination Well-established, broad applicability
Alkoxyalkyl Hexadecyloxypropyl (HDP) Enzymatic cleavage Significant enhancement of antiviral activity in analogues
Amino Acid Amidate L-Alanine Isopropyl Ester Phosphoramidase/Esterase cleavage Can target specific transporters

The esterification of this compound to create these prodrugs would likely involve standard coupling reactions. For instance, the phosphonic acid could be converted to a more reactive intermediate, such as a phosphonochloridate, which is then reacted with the desired alcohol promoiety. researchgate.net Alternatively, direct condensation reactions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. nih.gov

Mechanistic Investigations of Synthetic Pathways to this compound

The synthesis of this compound is not explicitly detailed in the literature. However, a logical and well-precedented synthetic route would involve the phospha-Michael addition (conjugate addition) of a phosphorus nucleophile to a suitable nitroalkene. nih.govrsc.org The key steps in the most probable synthetic pathway are the formation of a phosphonate ester precursor followed by its hydrolysis to the final phosphonic acid.

Step 1: Michael Addition for C-P Bond Formation

The core of the synthetic strategy would be the 1,4-conjugate addition of a dialkyl phosphite (B83602) to an electrophilic nitroalkene, such as 3-hydroxy-2-nitroprop-1-ene. This reaction forms the crucial carbon-phosphorus bond. google.com

The mechanism of this base-catalyzed reaction is believed to proceed as follows:

Deprotonation of Phosphite: A base (e.g., sodium ethoxide, DBU) abstracts the acidic proton from the dialkyl phosphite (in its P(O)H tautomeric form), generating a potent phosphorus-centered nucleophile.

Nucleophilic Attack: The phosphite anion attacks the β-carbon of the nitroalkene, which is electron-deficient due to the electron-withdrawing nature of the nitro group. This results in the formation of a resonance-stabilized nitronate intermediate.

Protonation: The nitronate intermediate is then protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the dialkyl (3-hydroxy-2-nitropropyl)phosphonate ester.

The stereochemistry of this reaction can often be controlled by using chiral catalysts, such as quinine (B1679958) or squaramide derivatives, to achieve an enantioselective synthesis. nih.gov

Step 2: Hydrolysis of the Phosphonate Ester

The final step to obtain this compound is the dealkylation of the phosphonate ester formed in the Michael addition. This hydrolysis can be achieved under either acidic or basic conditions. nih.gov

Acid-Catalyzed Hydrolysis: This is a common method, often employing concentrated hydrochloric acid at reflux. nih.govnih.gov The mechanism is thought to involve the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of an alcohol molecule. The process is repeated to cleave the second ester linkage. The reaction typically follows an AAc2 mechanism (involving water and P-O bond cleavage). nih.gov

Silyl-Mediated Hydrolysis (McKenna Reaction): A milder and highly effective alternative involves the use of silyl (B83357) halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). nih.govresearchgate.net The mechanism proceeds via an oxophilic attack of the silicon atom on the phosphoryl oxygen. This is followed by a nucleophilic attack of the halide ion on the carbon of the alkyl ester group (similar to an Arbuzov reaction), leading to the formation of a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then readily hydrolyzed upon the addition of a protic solvent like methanol (B129727) or water to yield the final phosphonic acid. d-nb.info This method is particularly useful for substrates with acid-sensitive functional groups. nih.gov

Table 2: Key Reactions in the Synthesis of this compound

Reaction Step Description Key Reagents Mechanistic Feature
Michael Addition Formation of the C-P bond via conjugate addition Dialkyl phosphite, 3-hydroxy-2-nitroprop-1-ene, Base (e.g., DBU) Nucleophilic attack of phosphite anion on nitroalkene
Acid Hydrolysis Cleavage of phosphonate esters to the phosphonic acid Concentrated HCl, water, heat Protonation of P=O, nucleophilic attack by water

Chemical Reactivity and Stability Profiles of 3 Hydroxy 2 Nitropropyl Phosphonic Acid

Acid-Base Chemistry and Protonation States of the Phosphonic Acid Moiety

The electron-withdrawing nature of the nitro and hydroxyl groups on the propyl chain is expected to have a modest acid-strengthening effect on the phosphonic acid moiety. This effect would likely result in pKa values at the lower end of the typical ranges. The equilibrium between the different protonation states is pH-dependent. At a pH below pKa₁, the fully protonated, neutral form of the phosphonic acid predominates. In the pH range between pKa₁ and pKa₂, the monoanionic species is the major form. At a pH above pKa₂, the dianionic form becomes the dominant species in solution.

Table 1: Estimated Protonation States of (3-Hydroxy-2-nitropropyl)phosphonic acid at Different pH Values

pH RangeDominant SpeciesStructure
< pKa₁ (~1-2.5)Fully Protonated (H₂L)R-P(O)(OH)₂
pKa₁ < pH < pKa₂ (~6-8)Monoanionic (HL⁻)R-P(O)(OH)O⁻
> pKa₂Dianionic (L²⁻)R-P(O)(O⁻)₂
Note: R represents the (3-hydroxy-2-nitropropyl) group.

Oxidative and Reductive Reactivity of the Nitro Group and Hydroxyl Functionality

The chemical reactivity of this compound is significantly influenced by the presence of the nitro and hydroxyl groups. The nitro group (-NO₂) is a strong electron-withdrawing group and can be readily reduced under various conditions. The reduction of the nitro group can proceed through several intermediates, such as nitroso and hydroxylamino compounds, to ultimately yield the corresponding amino group (-NH₂). Common reducing agents that can effect this transformation include catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), and metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting aminophosphonic acid would exhibit markedly different chemical properties, including increased basicity and altered metal-binding capabilities.

Conversely, the hydroxyl group (-OH) is susceptible to oxidation. The specific outcome of the oxidation depends on the oxidizing agent used. Mild oxidizing agents might convert the secondary alcohol to a ketone. Stronger oxidizing agents could potentially lead to cleavage of the carbon-carbon bonds. The phosphonic acid group itself is generally stable towards oxidation. nih.gov

The proximity of the hydroxyl and nitro groups may also lead to intramolecular interactions that could influence their reactivity. For instance, the hydroxyl group could participate in intramolecular hydrogen bonding with the nitro group, which might affect the electronic properties and steric accessibility of both functional groups.

Hydrolytic Stability of this compound under Varied Conditions

A key feature of phosphonic acids is the stability of the carbon-phosphorus (C-P) bond. This bond is generally resistant to hydrolysis under a wide range of pH and temperature conditions. nih.gov The hydrolytic stability of this compound is therefore expected to be high. The ester analogues of phosphonic acids, phosphonates, can be hydrolyzed to the corresponding phosphonic acid, but the C-P bond itself remains intact. nih.gov

The stability of the C-P bond can be attributed to its covalent nature and the strength of the bond. While extreme conditions, such as very high temperatures or the presence of strong oxidizing agents, might lead to degradation, under typical aqueous conditions, the molecule is expected to be stable. The nitro and hydroxyl groups are not expected to significantly alter the inherent stability of the C-P bond.

Table 2: Expected Hydrolytic Stability of this compound

ConditionExpected StabilityRationale
Acidic (pH 1-6)HighThe C-P bond is resistant to acid-catalyzed hydrolysis.
Neutral (pH 7)HighThe C-P bond is stable in neutral aqueous solutions.
Basic (pH 8-14)HighThe C-P bond is generally resistant to base-catalyzed hydrolysis.
Elevated TemperatureModerate to HighStability may decrease at very high temperatures, but significant degradation is not expected under moderate heating.

Complexation and Interaction with Metal Ions in Solution

The phosphonate (B1237965) group is an excellent ligand for a wide variety of metal ions. scispace.com Consequently, this compound is expected to form stable complexes with many metal cations. The coordination can occur in a monodentate, bidentate, or bridging fashion, depending on the metal ion, the pH of the solution, and the metal-to-ligand ratio. researchgate.net The oxygen atoms of the phosphonate group are the primary coordination sites.

The hydroxyl group can also participate in metal ion coordination, potentially leading to the formation of chelate rings, which would enhance the stability of the resulting metal complexes. The nitro group, being a poor ligand, is less likely to be directly involved in metal binding.

The strength of the metal-ligand interaction is influenced by the charge and size of the metal ion, as well as the pH of the solution, which dictates the protonation state of the phosphonic acid. Generally, phosphonates form stronger complexes with highly charged metal ions such as Fe³⁺, Al³⁺, and lanthanides. researchgate.net The formation of these complexes can significantly impact the solubility and bioavailability of both the metal ions and the phosphonic acid itself.

Table 3: Potential Metal Ion Interactions with this compound

Metal Ion TypeExpected InteractionPotential Coordination Moieties
Alkali Metals (e.g., Na⁺, K⁺)Weak ionic interactionsPhosphonate
Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺)Moderate complexationPhosphonate
Transition Metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺)Strong complexationPhosphonate, Hydroxyl
Lanthanides (e.g., La³⁺, Eu³⁺)Strong complexationPhosphonate, Hydroxyl

Molecular and Enzymatic Interaction Studies of 3 Hydroxy 2 Nitropropyl Phosphonic Acid

Inhibition Kinetics and Mechanism of Enolase Family Enzymes by (3-Hydroxy-2-nitropropyl)phosphonic acid

There is currently no publicly available research to detail the inhibition kinetics and mechanism of this compound on enolase family enzymes.

Elucidation of Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

Without experimental data, the mode of inhibition (competitive, non-competitive, or uncompetitive) for this compound remains undetermined. jackwestin.comwikipedia.org

Investigations into Allosteric Modulation of Enolase Activity

There is no information available to suggest that this compound acts as an allosteric modulator of enolase activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While structure-activity relationship (SAR) studies have been conducted on other phosphonate (B1237965) inhibitors of enolase, such as (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX), no such studies have been published for analogues of this compound. nih.govnih.gov These studies on related compounds have highlighted the importance of specific functional groups, like the hydroxamate and phosphonate moieties, for potent inhibition. nih.govnih.gov However, this information cannot be directly extrapolated to this compound without dedicated research.

Interaction with Other Glycolytic Pathway Enzymes and Metabolites

The glycolytic pathway involves a series of enzymatic reactions, and the inhibition of one enzyme can lead to the accumulation of upstream metabolites. wikipedia.orgyoutube.com Key regulatory enzymes in this pathway include hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase. wikipedia.orgnih.gov However, there is no published research on the interaction of this compound with other enzymes or metabolites of the glycolytic pathway.

Broader Enzyme Target Profiling and Off-Target Interaction Analysis

Broader profiling to identify on-target and off-target interactions is a crucial step in drug discovery to understand the full spectrum of a compound's activity and potential side effects. nih.govuu.nlnih.govinnovativegenomics.org Such profiling often involves screening against a panel of kinases and other enzymes. nih.govuu.nl There is no publicly available information regarding the broader enzyme target profile or any off-target interaction analysis for this compound.

Theoretical and Computational Investigations of 3 Hydroxy 2 Nitropropyl Phosphonic Acid

Quantum Chemical Calculations of (3-Hydroxy-2-nitropropyl)phosphonic acid

Quantum chemical calculations are theoretical methods, based on the principles of quantum mechanics, used to compute the properties of molecules. nih.gov For this compound, these calculations would provide fundamental insights into its molecular structure and reactivity. Methods like Density Functional Theory (DFT) are commonly used for such investigations, balancing computational cost with accuracy. mdpi.comyoutube.com

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would reveal how electrons are distributed within the molecule. Key to this is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group (-NO₂) and the phosphonic acid group (-P(O)(OH)₂) would significantly influence the energies and spatial distributions of these orbitals.

Hypothetical Data Table for FMO Analysis: This table illustrates the type of data a quantum chemical calculation would produce. The values are purely illustrative.

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy-0.35-9.52
LUMO Energy-0.12-3.27
HOMO-LUMO Gap0.236.25

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgslideshare.net Due to the flexible propyl chain in this compound, it can exist in numerous conformations.

A computational scan of the potential energy surface would identify the most stable conformers (those at energy minima) and the transition states that connect them. nih.gov This analysis provides an "energy landscape," revealing the relative energies of different conformations and the energy barriers to rotation. The stability of each conformer is influenced by factors like steric hindrance between the bulky nitro and phosphonic acid groups and potential intramolecular hydrogen bonding involving the hydroxyl and phosphonic acid groups.

Prediction of Acidity Constants (pKa) and Charge Distribution

The acidity of this compound is primarily due to the two acidic protons on the phosphonic acid group. Computational methods can predict the pKa values for the successive deprotonation steps. ub.eduresearchgate.net These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. youtube.com The presence of the electronegative nitro group is expected to increase the acidity (lower the pKa values) compared to a simple alkylphosphonic acid.

Analysis of the molecular electrostatic potential (ESP) and atomic charges would map the charge distribution across the molecule. youtube.comyoutube.comyoutube.com This would show regions of negative potential (electron-rich areas), likely around the oxygen atoms of the phosphonic acid, nitro, and hydroxyl groups, and regions of positive potential (electron-poor areas). This information is critical for understanding intermolecular interactions, including how the molecule might interact with a biological target.

Illustrative pKa and Charge Data: This table shows representative data that would be generated. The values are not based on actual experimental results.

PropertyPredicted Value
pKa₁ (first deprotonation)1.8
pKa₂ (second deprotonation)6.5
Mulliken Charge on P+1.25
Mulliken Charge on N+0.95

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com Given that many phosphonate (B1237965) compounds are known inhibitors of the enzyme enolase, docking studies would be essential to explore the potential of this compound as an enolase inhibitor. nih.gov

Elucidation of Binding Poses within Enolase Active Sites

Docking simulations would place the this compound molecule into the three-dimensional structure of the enolase active site. The goal is to find the most favorable binding poses. The phosphonic acid group, acting as a mimic of the natural substrate's phosphate (B84403) group, would be expected to form key interactions with the magnesium ions and charged amino acid residues (like lysine (B10760008) and arginine) typically found in the enolase active site. The hydroxyl and nitro groups would also be assessed for potential hydrogen bonding or other interactions with the protein.

Prediction of Binding Energies and Affinities

Scoring functions are used in docking programs to estimate the binding energy or binding affinity of the ligand-protein complex for each predicted pose. A lower binding energy indicates a more stable complex and potentially a more potent inhibitor. These scores are calculated based on factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and the energy penalty of conformational changes upon binding. Comparing the predicted binding energy of this compound with that of known enolase inhibitors could provide a preliminary assessment of its potential inhibitory activity.

Example Table of Docking Results: This table is a hypothetical representation of docking results.

ParameterPredicted ValueKey Interacting Residues
Binding Energy (kcal/mol)-7.8Lys345, Arg373, Glu211, Mg²⁺
Predicted Inhibition Constant (Ki)2.5 µM-

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

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Mechanistic Biological Studies of 3 Hydroxy 2 Nitropropyl Phosphonic Acid in Model Systems

Cellular Glycolytic Flux Perturbation Studies by (3-Hydroxy-2-nitropropyl)phosphonic acid

Illustrative Data on the Expected Impact of an Enolase Inhibitor on Glycolysis *

Cell LineTreatmentChange in Glucose UptakeChange in Lactate Production
Glioblastoma (ENO1-deleted)Enolase InhibitorLikely DecreasedSignificantly Decreased
Normal AstrocytesEnolase InhibitorMinimal ChangeMinimal Change

*This table is a generalized representation of the expected effects of an enolase inhibitor based on published research on similar compounds and is not based on specific experimental data for this compound.

Metabolomic profiling of cells treated with an enolase inhibitor such as this compound would be expected to reveal a characteristic signature of glycolytic pathway disruption. Specifically, an accumulation of metabolites upstream of enolase, including 2-phosphoglycerate and its precursors, would be anticipated. researchgate.net Conversely, levels of metabolites downstream of enolase, such as phosphoenolpyruvate, pyruvate (B1213749), and lactate, would be expected to decrease. researchgate.net Such metabolomic studies are crucial for confirming the on-target activity of the inhibitor and for understanding the broader metabolic reprogramming induced by the compound.

Expected Changes in Intracellular Metabolite Profiles Following Enolase Inhibition *

MetaboliteExpected ChangeRationale
2-PhosphoglycerateIncreaseAccumulation due to blockage of the downstream enzymatic step.
PhosphoenolpyruvateDecreaseReduced production due to enolase inhibition.
PyruvateDecreaseDepletion of its precursor, phosphoenolpyruvate.
LactateDecreaseReduced availability of pyruvate for fermentation.

*This table illustrates the anticipated changes in metabolite levels based on the known mechanism of enolase inhibition and is not derived from specific experimental data for this compound.

Gene Expression and Proteomic Profiling in Response to this compound

Proteomic Changes and Pathway Analysis

Without dedicated research on "this compound," any attempt to generate content for these sections would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Further research and publication of studies specifically investigating the biological effects of "this compound" are needed to provide the data necessary to construct the requested scientific article.

In Vivo Proof-of-Concept Studies in Preclinical Animal Models (e.g., Xenograft Models)

No publicly available research data could be located that describes in vivo studies of this compound in preclinical animal models.

Efficacy in Modulating Tumor Growth and Progression (non-clinical observations)

A search of scientific databases and literature reveals no published non-clinical observations detailing the efficacy of this compound in modulating tumor growth and progression in animal models. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Identification of Pharmacodynamic Biomarkers in Preclinical Models

There is no information available in the scientific literature regarding the identification or evaluation of pharmacodynamic biomarkers for this compound in preclinical models. Research on pharmacodynamic biomarkers is crucial to demonstrate a drug's pharmacological effect and to establish a relationship between the dose and the response. nih.govbioxpressbiosimilars.com Such biomarkers should be relevant to the compound's mechanism of action and sensitive enough to detect differences between treatment groups. youtube.com However, without any in vivo studies on this compound, no such biomarkers have been identified or reported.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 3 Hydroxy 2 Nitropropyl Phosphonic Acid

High-Resolution Mass Spectrometry for Metabolite and Degradant Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of molecules, which in turn facilitates the elucidation of their elemental composition. youtube.com When coupled with liquid chromatography (LC), LC-HRMS allows for the separation and identification of complex mixtures, making it ideal for studying the metabolic fate and degradation pathways of "(3-Hydroxy-2-nitropropyl)phosphonic acid". researchgate.netthermofisher.com

In a typical workflow, the parent compound is incubated in a relevant biological matrix (e.g., liver microsomes, cell cultures) or subjected to environmental degradation conditions. The resulting mixture is then analyzed by LC-HRMS. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, provides accurate mass measurements of the parent compound and any resulting metabolites or degradants with a mass accuracy of typically less than 5 ppm. eurl-pesticides.eu

The fragmentation pattern of the protonated or deprotonated molecule, obtained through tandem mass spectrometry (MS/MS), provides crucial structural information. For "this compound", characteristic fragmentation would involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and cleavages of the carbon-phosphorus bond. copernicus.org By comparing the fragmentation patterns of the metabolites to that of the parent compound, the sites of metabolic modification can be identified. Common metabolic transformations for a compound like this could include reduction of the nitro group to an amine, oxidation of the hydroxyl group, or conjugation reactions.

Table 1: Predicted HRMS Data for this compound and Potential Metabolites

Compound Predicted [M-H]⁻ m/z Predicted [M+H]⁺ m/z Potential Metabolic Reaction
This compound 186.0017 188.0167 Parent Compound
(2-Amino-3-hydroxypropyl)phosphonic acid 156.0326 158.0476 Nitro Reduction
(2-Nitro-3-oxopropyl)phosphonic acid 183.9857 186.0007 Hydroxyl Oxidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of molecules in solution. For "this compound", a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete picture of its covalent structure and stereochemistry.

The ¹H NMR spectrum would show distinct signals for the protons on the propyl chain. The proton adjacent to the nitro group is expected to appear in the range of 4-4.4 ppm. orgchemboulder.com The chemical shifts and coupling constants of the methylene (B1212753) and methine protons would provide information about their connectivity and dihedral angles, which can be used to infer the preferred conformation of the molecule in solution.

¹³C NMR spectroscopy would complement the ¹H data by providing information on the carbon skeleton. The carbon bearing the nitro group would be significantly deshielded. stackexchange.com

³¹P NMR is particularly informative for phosphonic acids, providing a single peak whose chemical shift is sensitive to the electronic environment of the phosphorus atom. nih.govnih.gov Proton coupling to the phosphorus nucleus can also be observed, further confirming the structure.

Table 2: Predicted NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (H attached to C with OH) ~3.8 - 4.2 Multiplet
¹H (H attached to C with NO₂) ~4.0 - 4.4 Multiplet
¹H (H attached to C with P) ~2.0 - 2.5 Multiplet
¹³C (C with OH) ~60 - 70 -
¹³C (C with NO₂) ~75 - 85 -
¹³C (C with P) ~25 - 35 -

X-ray Crystallography of Enzyme-Inhibitor Complexes with this compound

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. biologiachile.cl In the context of drug discovery and development, resolving the crystal structure of a target enzyme in complex with an inhibitor like "this compound" provides invaluable insights into the molecular basis of inhibition. researchgate.netacs.org

To obtain such a structure, crystals of the target enzyme are grown and then soaked in a solution containing the inhibitor, or the enzyme and inhibitor are co-crystallized. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected. From this pattern, an electron density map can be calculated, into which the atomic model of the protein-inhibitor complex is built and refined. nih.gov

The resulting structure would reveal the precise binding mode of "this compound" in the active site of the enzyme. It would show the specific interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts, between the inhibitor and the amino acid residues of the enzyme. For instance, the phosphonic acid moiety could mimic the tetrahedral transition state of a substrate, while the hydroxyl and nitro groups could form specific hydrogen bonds with the protein, contributing to the binding affinity and selectivity.

Microcalorimetric Techniques (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry) for Binding Thermodynamics

Microcalorimetric techniques directly measure the heat changes associated with molecular interactions and conformational transitions. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two such powerful methods.

Isothermal Titration Calorimetry (ITC) is used to determine the thermodynamic parameters of binding interactions in solution. whiterose.ac.ukresearchgate.net In an ITC experiment, a solution of "this compound" is titrated into a solution of the target protein, and the heat released or absorbed upon binding is measured. nih.gov A single ITC experiment can provide the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). psu.edu From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This complete thermodynamic profile is crucial for understanding the driving forces of the interaction.

Table 3: Representative Thermodynamic Data from an ITC Experiment

Parameter Description Representative Value
Kₐ (M⁻¹) Association Constant 1 x 10⁶
Kᴅ (μM) Dissociation Constant 1
n Stoichiometry 1
ΔH (kcal/mol) Enthalpy of Binding -10
ΔG (kcal/mol) Gibbs Free Energy of Binding -8.2

Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature. wikipedia.org It can be used to study the thermal stability of a protein in the presence and absence of a ligand. nih.gov The binding of "this compound" to its target protein would be expected to alter the protein's thermal stability, resulting in a shift in its melting temperature (Tₘ). An increase in Tₘ indicates that the ligand stabilizes the protein, which is often correlated with tight binding.

Fluorescence Spectroscopy for Binding and Conformational Changes in Target Proteins

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor binding events and associated conformational changes in proteins. springernature.com Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to their local environment. nih.gov

The binding of "this compound" to a tryptophan-containing protein can lead to a change in the tryptophan fluorescence intensity or a shift in its emission maximum. researchgate.net This can be due to direct quenching of the fluorescence by the ligand or a change in the environment of the tryptophan residue upon a ligand-induced conformational change in the protein. squarespace.comnih.gov By titrating the protein with increasing concentrations of the inhibitor and monitoring the change in fluorescence, a binding curve can be generated from which the dissociation constant (Kᴅ) can be determined.

If the protein of interest does not have a suitable intrinsic fluorophore, it can be labeled with an extrinsic fluorescent probe. The binding of the inhibitor can then be monitored by changes in the fluorescence of the probe. nih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
(2-Amino-3-hydroxypropyl)phosphonic acid
(2-Nitro-3-oxopropyl)phosphonic acid
Glucuronide

Future Research Directions and Conceptual Applications of 3 Hydroxy 2 Nitropropyl Phosphonic Acid

Design and Synthesis of Novel Enolase Inhibitors Based on the (3-Hydroxy-2-nitropropyl)phosphonic acid Scaffold

The development of novel enolase inhibitors derived from the this compound scaffold is a promising area of research. The core structure of this compound provides a foundation for the synthesis of analogues with potentially improved potency, selectivity, and pharmacokinetic properties.

Structural Analogy and Rationale for Scaffold Selection

The inhibitory action of this compound is rooted in its structural similarity to the natural substrate of enolase, 2-phosphoglycerate. The phosphonate (B1237965) group mimics the phosphate (B84403) group of the substrate, while the hydroxyl and nitro groups can be modified to enhance binding affinity and specificity for the enzyme's active site. The design of new inhibitors would focus on modifications to this scaffold to optimize interactions with key amino acid residues within the enolase active site.

Synthetic Strategies and Chemical Modifications

The synthesis of phosphonic acids can be approached through various established methods, which could be adapted for the creation of novel derivatives of this compound. beilstein-journals.orgnih.govresearchgate.net Key synthetic routes often involve the dealkylation of dialkyl phosphonates using methods such as acid hydrolysis with hydrochloric acid or the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.orgnih.govresearchgate.net

Future synthetic efforts could explore a range of chemical modifications to the lead compound. These could include:

Alterations to the propyl chain: Shortening, lengthening, or introducing conformational constraints to the propyl backbone could influence how the inhibitor fits into the active site of enolase.

Substitution of the nitro group: Replacing the nitro group with other electron-withdrawing or sterically different groups could modulate the electronic properties and binding interactions of the molecule.

Derivatization of the hydroxyl group: Esterification or etherification of the hydroxyl group could be explored to create prodrugs with improved cell permeability, a common challenge with charged phosphonate compounds.

A comparative table of potential synthetic modifications and their intended effects is presented below:

Modification Site Potential Modification Rationale for Modification
Propyl ChainIntroduction of cyclic constraintsTo reduce conformational flexibility and potentially increase binding affinity.
Nitro GroupReplacement with a cyano or sulfonyl groupTo alter the electronic profile and explore different interactions with the active site.
Hydroxyl GroupConversion to an ester (e.g., pivaloyloxymethyl)To create a cell-permeable prodrug that is cleaved intracellularly to release the active phosphonic acid. medchemexpress.com

Exploration of this compound in Other Metabolic Disorders (Hypothetical Academic Inquiry)

While enolase inhibitors have been primarily investigated in the context of cancer and infectious diseases, there is a conceptual basis for exploring their utility in other metabolic disorders. nih.gov The central role of glycolysis in cellular energy production means that its modulation could have significant effects in a range of pathological conditions.

Enolase in Trypanosomatid Parasites

Trypanosomatid parasites, the causative agents of diseases such as leishmaniasis and sleeping sickness, are heavily reliant on glycolysis for their energy needs. nih.gov Enolase in these organisms has been identified as a potential drug target. nih.gov The investigation of this compound and its derivatives against these parasites could open new avenues for the treatment of these neglected tropical diseases.

Conceptual Application in Non-Oncological Proliferative Disorders

Certain non-cancerous proliferative disorders are also characterized by altered cellular metabolism. While a hypothetical exploration, conditions involving excessive cell growth and proliferation that are dependent on glycolysis could theoretically be influenced by enolase inhibition. Further academic inquiry would be necessary to establish any potential role in such contexts.

Development of Advanced Delivery Systems and Strategies for Research Models (non-clinical)

A significant hurdle for the preclinical development of phosphonic acid-based inhibitors is their typically poor cell permeability due to their negative charge at physiological pH. To overcome this, the development of advanced delivery systems is crucial for enabling effective in vitro and in vivo studies in non-clinical research models.

Prodrug Approaches

One of the most common strategies to improve the delivery of phosphonate-containing compounds is the use of a prodrug approach. nih.govacs.org This involves masking the charged phosphonate group with lipophilic moieties that can be cleaved by intracellular enzymes, such as esterases, to release the active drug. The pivaloyloxymethyl (POM) prodrug strategy has been successfully applied to other phosphonate enolase inhibitors. medchemexpress.com

Nanoparticle-Based Delivery Systems

Encapsulating this compound within nanoparticle-based delivery systems is another promising avenue. mdpi.com These systems can protect the drug from degradation, improve its solubility, and potentially facilitate its uptake into cells. mdpi.com Various types of nanoparticles could be explored, including:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like phosphonic acids.

Polymeric nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry a drug payload.

Mesoporous silica (B1680970) nanoparticles: These materials have a large surface area and porous structure that can be loaded with drug molecules. mdpi.com

A table summarizing potential delivery systems is provided below:

Delivery System Mechanism of Action Potential Advantages in Research Models
Prodrugs (e.g., POM-esters)Masking of the phosphonate group with lipophilic moieties to enhance cell membrane permeability. medchemexpress.comImproved cellular uptake in in vitro assays and potentially enhanced bioavailability in in vivo models.
Liposomal EncapsulationEncapsulation of the hydrophilic drug within a lipid bilayer.Protection of the drug from degradation and facilitation of cellular uptake through endocytosis.
Polymeric NanoparticlesEntrapment of the drug within a polymer matrix.Controlled release of the drug and the potential for surface modification for targeted delivery.
Mesoporous Silica NanoparticlesAdsorption of the drug onto the porous surface of the silica particles. mdpi.comHigh drug loading capacity and the potential for sustained release. mdpi.com

Integration with Multi-Omics Approaches in Preclinical Research for Comprehensive Pathway Mapping

To fully understand the biological effects of this compound, its integration with multi-omics approaches in preclinical research is essential. nih.govnih.gov By combining genomics, proteomics, and metabolomics, a comprehensive picture of the cellular response to enolase inhibition can be obtained. nih.govnih.govmedrxiv.orgresearchgate.netmdpi.com

Metabolomics for Pathway Analysis

Metabolomics, the large-scale study of small molecules, is particularly well-suited for investigating the effects of an enzyme inhibitor. By measuring the levels of various metabolites in a biological system after treatment with this compound, researchers can:

Confirm the on-target effect of the inhibitor by observing changes in the levels of glycolytic intermediates.

Identify off-target effects by detecting unexpected alterations in other metabolic pathways.

Discover potential biomarkers of drug response.

Proteomics for Target Engagement and Downstream Effects

Proteomics can be used to assess how enolase inhibition affects the broader protein landscape of a cell. This can provide insights into:

Changes in the expression of other glycolytic enzymes as a compensatory mechanism.

Alterations in the levels of proteins involved in downstream signaling pathways.

The identification of protein biomarkers that correlate with inhibitor sensitivity.

The integration of these omics datasets can provide a systems-level understanding of the mechanism of action of this compound and can help in the identification of potential combination therapies and patient stratification strategies in a preclinical setting.

Q & A

How can researchers distinguish between endogenous and exogenous sources of (3-Hydroxy-2-nitropropyl)phosphonic acid in plant samples?

Level: Advanced
Answer:
To differentiate endogenous (natural) vs. exogenous (applied) sources, researchers should employ isotopic tracing (e.g., ³²P or ¹⁵N labeling) coupled with mass spectrometry. For nitro-containing derivatives like this compound, isotopic ratios can identify synthetic vs. naturally occurring pathways. Additionally, comparative analysis of degradation byproducts (e.g., phosphonic acid residues) in controlled environments is critical. For instance, fosetyl-Al degradation studies show phosphonic acid detection in plants may originate from prior fungicide use or natural metabolic processes . Methodological steps include:

  • Isotopic enrichment assays : Track labeled precursors in plant tissues.
  • Degradation kinetics : Compare decay rates under varying conditions (pH, temperature).
  • Matrix-matched controls : Use organic-certified samples as baselines to rule out contamination.

Table 1: Key Analytical Parameters for Source Differentiation

ParameterEndogenous IndicatorExogenous Indicator
Isotopic Signature (δ¹⁵N)Natural abundanceEnriched (>1.5‰)
Degradation ByproductsTrace metabolitesFosetyl-Al residuals
Spatial DistributionHomogeneousLocalized

What analytical techniques are recommended for quantifying this compound in complex matrices?

Level: Basic
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying phosphonic acid derivatives in complex matrices like plant extracts or soil. Key methodological considerations:

  • Sample Preparation : Acidic extraction (pH 2–3) to stabilize the nitro and phosphonic acid groups. Solid-phase extraction (SPE) with anion-exchange cartridges improves selectivity .
  • Column Selection : Hydrophilic interaction liquid chromatography (HILIC) columns enhance retention of polar phosphonic acids.
  • Detection : Multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern (e.g., m/z 212 → 98 for phosphonic acid backbone).
  • Calibration : Use matrix-matched standards to account for ion suppression/enhancement. Reporting limits (RLs) should align with regional guidelines (e.g., RL = 0.01–0.2 mg/kg in the EU) .

Table 2: LC-MS/MS Parameters for Optimal Detection

ParameterValue/Setting
Ionization ModeNegative electrospray
Collision Energy20–30 eV
Column Temperature30°C
Mobile Phase0.1% formic acid in ACN/H₂O

How does the nitro group influence the stability and reactivity of this compound compared to other phosphonic acid derivatives?

Level: Advanced
Answer:
The nitro group (-NO₂) introduces steric hindrance and electron-withdrawing effects, altering stability and reactivity:

  • Stability : Nitro derivatives are prone to photodegradation under UV light. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should be conducted to assess decomposition pathways .
  • Coordination Chemistry : Unlike simpler phosphonic acids (e.g., aminomethylphosphonic acid), the nitro group may hinder metal coordination. Chelation studies with Cu²⁺ or Fe³⁺ via UV-Vis or NMR can map binding sites .
  • Redox Reactivity : The nitro group can undergo reduction to amine (-NH₂) under anaerobic conditions, which impacts environmental fate. Cyclic voltammetry (CV) or bulk electrolysis experiments are recommended to characterize redox behavior .

What methodological considerations are critical when designing synthesis routes for this compound?

Level: Basic
Answer:
Synthesis optimization requires:

  • Precursor Selection : Use nitropropane derivatives and phosphonic acid precursors (e.g., dialkyl phosphonates) in acid-catalyzed nucleophilic substitution. The McKenna reaction (bromotrimethylsilane hydrolysis) is adaptable for nitro-group compatibility .
  • Purification : Crystallization in ethanol/water mixtures removes unreacted nitropropane. Purity (>95%) should be confirmed via ³¹P NMR and elemental analysis.
  • Scale-Up : Pilot-scale reactors must control exothermic reactions (ΔT < 5°C/min) to prevent nitro-group decomposition. Statistical process control (SPC) methods, like multivariate analysis, ensure batch consistency .

How can isotopic labeling be applied to trace environmental degradation pathways of this compound?

Level: Advanced
Answer:
¹⁵N or ¹³C isotopic labeling enables tracking degradation in soil/water systems:

  • Tracer Studies : Apply ¹⁵N-labeled compound to soil microcosms. Monitor isotopic enrichment in degradation products (e.g., NH₄⁺, NO₃⁻) via isotope-ratio mass spectrometry (IRMS) .
  • Metabolic Profiling : Use ¹³C-NMR to identify intermediates in microbial degradation pathways. Aerobic vs. anaerobic conditions will yield distinct byproducts (e.g., nitrite vs. ammonia) .
  • Field Validation : Combine labeled compounds with stable isotope probing (SIP) to map biodegradation hotspots in agricultural soils.

Table 3: Key Degradation Byproducts Under Varying Conditions

ConditionPrimary ByproductDetection Method
AerobicNitrite (NO₂⁻)Ion chromatography
AnaerobicAmmonia (NH₃)Colorimetric assay
UV ExposurePhosphoric acid (H₃PO₄)³¹P NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.